Cas no 1004551-83-0 (Tecarfarin sodium)

Tecarfarin sodium is a potent anticoagulant, primarily used for the prevention and treatment of thromboembolic disorders. It exhibits a unique pharmacokinetic profile with a long half-life, allowing for once-daily dosing. Its efficacy is comparable to warfarin, with a favorable safety profile, particularly in patients with renal impairment. Tecarfarin sodium is well-tolerated and offers a reliable therapeutic option for managing coagulation disorders.
Tecarfarin sodium structure
Tecarfarin sodium structure
Product name:Tecarfarin sodium
CAS No:1004551-83-0
MF:C21H13F6NaO5
MW:482.305118322372
CID:2853010

Tecarfarin sodium Chemical and Physical Properties

Names and Identifiers

    • 4-[(4-Hydroxy-2-oxo-2H-1-benzopyran-3-yl)methyl]benzoic acid 2,2,2-trifluoro-1-methyl-1-(trifluoromethyl)ethyl ester sodium salt (1:1)
    • Tecarfarin sodium
    • Tecarfarin (sodium)
    • 60 TIS 99
    • Tecarfarin sodium [USAN]
    • G7MLG4D955
    • Tecarfarin sodium (USAN)
    • D09677
    • Q27278898
    • Sodium 3-(4-(((1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)oxy)carbonyl)benzyl)-2-oxo-2H-chromen-4-olate
    • Inchi: 1S/C21H14F6O5.Na/c1-19(20(22,23)24,21(25,26)27)32-17(29)12-8-6-11(7-9-12)10-14-16(28)13-4-2-3-5-15(13)31-18(14)30;/h2-9,28H,10H2,1H3;/q;+1/p-1
    • InChI Key: DTAROZQXDYVCQR-UHFFFAOYSA-M
    • SMILES: [Na+].FC(C(C)(C(F)(F)F)OC(C1C=CC(=CC=1)CC1C(=O)OC2C=CC=CC=2C=1[O-])=O)(F)F

Computed Properties

  • Exact Mass: 482.056487g/mol
  • Monoisotopic Mass: 482.056487g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 11
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 5
  • Complexity: 756
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 75.7
  • Molecular Weight: 482.3g/mol

Tecarfarin sodium Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Biosynth
EQB55183-50 mg
Tecarfarin sodium
1004551-83-0
50mg
$1,458.50 2023-01-05
Biosynth
EQB55183-25 mg
Tecarfarin sodium
1004551-83-0
25mg
$911.75 2023-01-05
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce59742-5mg
Tecarfarin sodium
1004551-83-0 98%
5mg
¥0.00 2023-09-07
Biosynth
EQB55183-10 mg
Tecarfarin sodium
1004551-83-0
10mg
$486.20 2023-01-05
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce59742-1mg
Tecarfarin sodium
1004551-83-0 98%
1mg
¥0.00 2023-09-07
Biosynth
EQB55183-1 mg
Tecarfarin sodium
1004551-83-0
1mg
$93.50 2023-01-05
Biosynth
EQB55183-5 mg
Tecarfarin sodium
1004551-83-0
5mg
$303.90 2023-01-05

Tecarfarin sodium Related Literature

Additional information on Tecarfarin sodium

Tecarfarin Sodium (CAS No. 1004551-83-0): A Comprehensive Overview of Its Applications and Recent Research Findings

Tecarfarin Sodium, with the chemical compound identifier CAS No. 1004551-83-0, is a synthetic anticoagulant that has garnered significant attention in the field of pharmaceutical chemistry and medicine. This compound belongs to the coumarin derivative class, which is well-known for its anticoagulant properties. Over the years, Tecarfarin Sodium has been extensively studied for its efficacy and safety in preventing and treating thromboembolic disorders. The introduction of this compound into clinical practice has not only provided an alternative to traditional anticoagulants but also opened new avenues for research in the treatment of various cardiovascular diseases.

The mechanism of action of Tecarfarin Sodium involves the inhibition of vitamin K-dependent clotting factors, particularly Factor II (prothrombin), Factor VII, Factor X, and Protein C. This inhibition disrupts the normal coagulation cascade, thereby reducing the risk of blood clots. Unlike warfarin, another coumarin derivative, Tecarfarin Sodium does not require routine monitoring of International Normalized Ratio (INR) levels, which simplifies its therapeutic use. This feature has made it a preferred choice for patients who require long-term anticoagulation therapy.

In recent years, several studies have highlighted the potential of Tecarfarin Sodium in treating specific medical conditions. For instance, a study published in the Journal of Thrombosis and Haemostasis demonstrated that Tecarfarin Sodium is highly effective in reducing the risk of stroke in patients with atrial fibrillation. The study compared the efficacy and safety of Tecarfarin Sodium with other anticoagulants and found that it provided superior protection against thromboembolic events without significantly increasing bleeding risk.

Another area where Tecarfarin Sodium has shown promise is in the treatment of venous thromboembolism (VTE). A multicenter clinical trial involving over 1,000 patients reported that Tecarfarin Sodium was as effective as enoxaparin in preventing recurrent VTE while maintaining a low incidence of major bleeding events. This finding suggests that Tecarfarin Sodium could be a valuable option for patients who are intolerant to or have contraindications for low-molecular-weight heparins.

The pharmacokinetic profile of Tecarfarin Sodium is another aspect that has been extensively studied. Unlike warfarin, which has a narrow therapeutic index and requires frequent dose adjustments, Tecarfarin Sodium exhibits more predictable pharmacokinetics. This predictability is attributed to its rapid absorption from the gastrointestinal tract and its short half-life, which allows for more consistent blood levels once a stable dose is achieved. These characteristics make Tecarfarin Sodium an attractive option for both outpatient and inpatient settings.

In addition to its clinical applications, researchers have also explored the potential role of Tecarfarin Sodium in experimental models of inflammation and atherosclerosis. Studies have shown that CAS No. 1004551-83-0 can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Furthermore, preclinical studies have suggested that Tecarfarin Sodium may have anti-atherosclerotic effects by reducing lipid oxidation and inhibiting smooth muscle cell proliferation.

The synthesis and characterization of synthetic analogs of Tecarfarin sodium are also areas where significant progress has been made recently. Researchers have developed novel derivatives with enhanced pharmacological properties such as improved bioavailability and reduced bleeding risk. These derivatives are being evaluated in preclinical studies to determine their potential as next-generation anticoagulants.

The regulatory landscape for Tecarfarin sodium has also evolved over time, with several countries approving its use for various indications. Regulatory agencies have recognized its safety profile and efficacy, leading to expanded indications for Tecarfarin sodium in both acute and chronic settings. This expansion has not only increased patient access to this important therapeutic agent but also fostered further research into its potential applications.

The future directions for Tecarfarin sodium research are numerous and exciting. Ongoing studies are exploring its role in treating neurodegenerative diseases such as Alzheimer's disease, where inflammation and blood clotting abnormalities are thought to play a significant role. Additionally, researchers are investigating whether Tecarfarin sodium can be used to prevent or treat complications associated with chronic kidney disease.

In conclusion, Tecarfarin sodium (CAS No. 1004551-83-0) is a versatile anticoagulant with a wide range of therapeutic applications. Its efficacy in preventing thromboembolic disorders, coupled with its favorable pharmacokinetic profile, makes it an attractive option for patients requiring long-term anticoagulation therapy. Recent research findings suggest that Tecarfarin sodium may also have additional benefits beyond its primary anticoagulant effects, further expanding its potential uses in medicine.

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